Netarsudil Impurity 2
Description
Structure
3D Structure
Properties
CAS No. |
2097334-21-7 |
|---|---|
Molecular Formula |
C28H27NO5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[4-[2-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C28H27NO5/c1-19-8-13-25(20(2)14-19)27(31)33-17-23-11-9-22(10-12-23)16-26(30)29-24(18-34-28(29)32)15-21-6-4-3-5-7-21/h3-14,24H,15-18H2,1-2H3/t24-/m0/s1 |
InChI Key |
WNSAABHLDXNBNJ-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3C(COC3=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Origin and Formation Mechanisms of Netarsudil Impurity 2
Formation Pathways during Netarsudil Chemical Synthesis
Netarsudil Impurity 2 is identified as a key intermediate in the manufacturing process of Netarsudil. nih.govturkjps.orgsemanticscholar.orgturkjps.org Its presence in the final drug substance is a direct consequence of the synthetic route employed.
Research has pinpointed this compound as an intermediate product that can persist in the final product. nih.govturkjps.orgsemanticscholar.orgturkjps.org The chemical name for this impurity is (R)-3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide. synzeal.compharmaffiliates.com It is one of two primary process-related impurities identified during the synthesis of Netarsudil, the other being Impurity 1, which is a starting material. nih.govturkjps.orgsemanticscholar.org
The formation of this compound occurs within the multi-step synthesis of Netarsudil. While detailed mechanistic studies are often proprietary, the synthesis route indicates that Impurity 2 is a precursor to the final Netarsudil molecule. nih.govturkjps.orgsemanticscholar.org The final step of the synthesis involves the esterification of the hydroxyl group on the phenyl ring of Impurity 2 with 2,4-dimethylbenzoic acid. Incomplete reaction or carry-over of this intermediate would result in its presence as an impurity in the final active pharmaceutical ingredient.
The formation and carry-over of this compound are influenced by several synthetic parameters. These can include:
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature during the final esterification step can lead to incomplete conversion of Impurity 2 to Netarsudil.
Purity of Reactants: The purity of the starting materials and reagents used in the synthesis can affect the reaction equilibrium and potentially lead to higher levels of unreacted intermediates.
Purification Processes: The effectiveness of the purification methods employed to isolate the final Netarsudil product is crucial in minimizing the concentration of Impurity 2.
Table 1: Process-Related Impurities of Netarsudil
| Impurity Name | Chemical Name | Role in Synthesis |
|---|---|---|
| Impurity 1 | (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid | Starting Material nih.govturkjps.orgsemanticscholar.org |
| Impurity 2 | (R)-3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide | Intermediate Product nih.govturkjps.orgsemanticscholar.orgsynzeal.compharmaffiliates.com |
Degradation Pathways Leading to this compound (if applicable as a degradation product)
Based on available forced degradation studies, this compound has not been identified as a degradation product of Netarsudil under various stress conditions. nih.govturkjps.orgtandfonline.comtandfonline.com
Forced degradation studies, also known as stress testing, are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are performed according to guidelines from the International Council for Harmonisation (ICH). nih.govtandfonline.comjetir.org The methodologies applied to Netarsudil include:
Acid Hydrolysis: Exposure to acidic conditions, such as 0.1 N or 0.5 N hydrochloric acid. nih.govturkjps.orgtandfonline.com
Base Hydrolysis: Exposure to alkaline conditions, for instance, 0.1 N or 0.01 N sodium hydroxide (B78521). nih.govturkjps.orgtandfonline.com
Oxidative Degradation: Treatment with an oxidizing agent like 3% hydrogen peroxide. nih.govturkjps.org
Thermal Degradation: Subjecting the drug substance to elevated temperatures, for example, 60°C for 24 hours. nih.govturkjps.org
Photolytic Degradation: Exposing the drug substance to UV light at 254 nm for 24 hours. nih.govturkjps.org
Forced degradation studies on Netarsudil have shown that the drug is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, while it remains relatively stable under thermal stress. nih.govturkjps.orgtandfonline.comtandfonline.com These studies have led to the identification and characterization of several degradation products. However, none of the identified degradation products correspond to the chemical structure of this compound. turkjps.orgtandfonline.comtandfonline.com The primary degradation pathways involve the hydrolysis of the ester and amide bonds within the Netarsudil molecule, leading to different breakdown products. tandfonline.com
Table 2: Summary of Forced Degradation Studies on Netarsudil
| Stress Condition | Observation | Degradation Products Identified |
|---|---|---|
| Acid Hydrolysis | Significant degradation observed. nih.govtandfonline.comtandfonline.com | DP 1, DP 2, DP 6, N-1, N-2, N-3, N-4 turkjps.orgtandfonline.comtandfonline.com |
| Base Hydrolysis | Significant degradation observed. nih.govtandfonline.comtandfonline.com | Three degradation products identified. turkjps.org |
| Oxidative Degradation | 4.01% degradation noted. nih.gov | Six degradation products identified. nih.govturkjps.org |
| Thermal Degradation | No considerable degradation observed. nih.govturkjps.org | - |
| Photolytic Degradation | 9.85% degradation noted. nih.gov | Six degradation products identified. nih.govturkjps.org |
DP refers to Degradation Product as identified in the cited studies. N refers to novel degradation products identified in separate studies.
Proposed Mechanisms for Degradation-Induced Formation of this compound
The formation of this compound is primarily attributed to the degradation of the parent drug molecule, Netarsudil, under various stress conditions. The principal mechanism responsible for this transformation is hydrolysis of the ester linkage within the Netarsudil structure. This degradation pathway has been elucidated through forced degradation studies, which subject the drug substance to conditions that accelerate its breakdown, such as exposure to acidic, basic, oxidative, thermal, and photolytic environments. nih.govresearcher.liferesearchgate.net
Research findings indicate that Netarsudil is particularly susceptible to degradation in acidic and basic conditions, leading to the generation of several degradation products, including this compound. semanticscholar.orgturkjps.orgtandfonline.com This impurity is a specific degradant identified as DP 2 in various analytical studies. nih.govturkjps.org
The core of the proposed mechanism involves the cleavage of the ester bond in the Netarsudil molecule. This reaction, a classic ester hydrolysis, results in the formation of two smaller molecules. One of these is this compound, which retains the core amino-propanamide isoquinoline (B145761) structure but with a hydroxymethyl group on the phenyl ring. The other product of this hydrolysis is 2,4-dimethylbenzoic acid. fda.gov
Under acidic conditions, the hydrolysis is likely catalyzed by the protonation of the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide ion directly attacks the carbonyl carbon of the ester.
Forced degradation studies have provided quantitative data on the extent of Netarsudil degradation and the formation of its impurities under controlled stress conditions. These studies are crucial for understanding the stability of the drug and for the development of stable pharmaceutical formulations.
Table 1: Summary of Netarsudil Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Incubation Period | Degradation of Netarsudil (%) | Degradation Products (DPs) Identified |
|---|---|---|---|---|
| Acid Degradation | 0.1 N HCl | 24 hours | 8.91% | DP 1, DP 2, DP 6 |
| Base Degradation | 0.1 N NaOH | 24 hours | 6.32% | DP 2, DP 4, DP 5 |
| Peroxide Degradation | 3% H₂O₂ | 24 hours | 4.01% | DP 4, DP 6 |
| Photolytic Degradation | UV light at 254 nm | 24 hours | 9.85% | DP 2, DP 3 |
| Thermal Degradation | 60 °C in an air oven | 24 hours | Not Considerable | - |
Data derived from forced degradation studies reported in scientific literature. nih.govsemanticscholar.orgturkjps.org
The identification and characterization of this compound and other degradation products are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.govresearcher.liferesearchgate.netnih.gov These methods allow for the separation of the impurities from the parent drug and their subsequent structural elucidation based on their mass-to-charge ratio and fragmentation patterns. nih.govtandfonline.com
Isolation and Purification Methodologies for Netarsudil Impurity 2
Strategies for Impurity Isolation from Reaction Mixtures and Complex Matrices
Isolating a specific impurity like Netarsudil Impurity 2 from a complex matrix, such as a crude reaction mixture or a degraded drug product sample, necessitates a multi-step strategic approach. The initial goal is to enrich the impurity to a level that makes subsequent purification steps more efficient.
Initial Enrichment Strategies:
Forced Degradation: To obtain a sufficient quantity of a degradation-related impurity for isolation, forced degradation studies can be intentionally performed on the active pharmaceutical ingredient (API), Netarsudil. atlanchimpharma.com Studies on Netarsudil have shown that it degrades under various stress conditions, including acidic and alkaline hydrolysis. nih.gov For instance, subjecting Netarsudil to acidic conditions can lead to the formation of multiple degradation products, which would include Impurity 2. nih.gov
Solvent Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. researchgate.net The chemical structure of this compound, which contains both basic amine and polar hydroxyl groups, allows for its pH-dependent partitioning between aqueous and organic layers. By adjusting the pH of the aqueous phase, it is possible to selectively extract the impurity, thereby separating it from less polar or non-ionizable components of the mixture.
Crystallization: If the impurity is present in a significant concentration in the crude mixture, crystallization can be an effective initial purification step. atlanchimpharma.com This technique relies on the differences in solubility between the desired compound and the impurities in a particular solvent system. By carefully selecting the solvent and controlling conditions such as temperature and concentration, it may be possible to selectively crystallize either the API, leaving the impurity in the mother liquor, or the impurity itself.
Enrichment from a Synthetic Reaction Mixture:
In a typical synthetic route for Netarsudil, Impurity 2 could arise as a by-product. The isolation process from the reaction workup would involve:
Quenching and Initial Extraction: The reaction is first quenched, for example, with an aqueous solution like ammonium (B1175870) chloride. google.com An organic solvent is then used to extract the products and impurities from the aqueous phase.
Aqueous Washes: The organic layer is washed with aqueous solutions of varying pH to remove starting materials, reagents, and highly polar by-products.
Concentration: The organic solvent is removed under reduced pressure to yield a concentrated crude material enriched with the desired products and impurities, including this compound. This enriched mixture is then carried forward for chromatographic purification.
Preparative Chromatographic Techniques for Impurity 2 Purification
Following initial enrichment, preparative chromatography is the primary and most powerful technique for isolating and purifying individual impurities to the high level required for reference standards. rssl.com
Preparative HPLC is a cornerstone of modern pharmaceutical purification, allowing for the isolation of highly pure compounds from complex mixtures. ijcpa.in It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of a specific compound. ijcpa.in
Method Development and Scale-Up:
The development of a preparative HPLC method for this compound would begin with the optimization of an analytical-scale separation. Analytical methods for Netarsudil and its related impurities often use reversed-phase columns, such as a C18 column. turkjps.org
A plausible preparative HPLC method for the purification of this compound is detailed in the table below. This method is a scaled-up version derived from reported analytical methods for Netarsudil.
| Parameter | Specification | Rationale |
| Instrument | Preparative HPLC System | Equipped with a high-pressure gradient pump, autosampler/manual injector, column oven, UV-Vis detector, and fraction collector. ijcpa.in |
| Column | Reversed-Phase C18, 10 µm, 250 x 21.2 mm | C18 is effective for separating moderately polar compounds like Netarsudil and its impurities. turkjps.org The larger dimensions are for preparative scale. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the ionization of basic analytes, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 5% B to 40% B over 30 minutes | A gradient is necessary to effectively resolve Impurity 2 from the main Netarsudil peak and other closely related impurities. |
| Flow Rate | 20 mL/min | Appropriate for the specified column dimension to ensure efficient separation. |
| Detection | UV at 257 nm | Netarsudil and its impurities show significant absorbance at this wavelength. turkjps.org |
| Injection Volume | 1-5 mL of concentrated crude solution | Maximizes throughput while maintaining resolution between the impurity and the main component. |
| Fraction Collection | Triggered by UV signal threshold | The fraction collector is programmed to collect the eluent corresponding to the peak of this compound. |
Post-Purification Processing: After collection, the fractions containing the purified this compound are combined. The organic solvent (acetonitrile) and water are typically removed by lyophilization (freeze-drying) to yield the final, high-purity solid compound. rssl.com The purity of the isolated material is then confirmed using analytical HPLC and its structure is verified by spectroscopic techniques such as NMR and Mass Spectrometry. atlanchimpharma.com
While preparative HPLC is a dominant technique, other chromatographic methods can also be employed for the isolation of this compound, either as standalone methods or in conjunction with HPLC.
Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to speed up the elution process. It is often used as a preliminary purification step to remove major impurities from a crude reaction mixture before final polishing by preparative HPLC. biotage.com A silica (B1680970) gel column could be used with a solvent system like dichloromethane (B109758) and methanol (B129727) to achieve a partial separation.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. pharmtech.com It can offer faster separations and easier solvent removal compared to HPLC. For the separation of enantiomers, such as in the resolution of racemic Netarsudil, chiral SFC has been successfully employed. google.com This technique could potentially be adapted with a suitable chiral stationary phase for the purification of specific stereoisomers like this compound if it were present in a mixture of stereoisomers.
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that does not use a solid support, thus avoiding irreversible adsorption of the sample onto a stationary phase. researchgate.net The pH-zone-refining technique in CCC is particularly effective for separating ionizable compounds like the isoquinoline (B145761) alkaloids, a class to which this compound belongs. researchgate.net By using a two-phase solvent system and incorporating an acid or base into the mobile or stationary phase, a sharp separation can be achieved based on the pKa values of the components.
Advanced Analytical Techniques for Characterization and Quantification of Netarsudil Impurity 2
Spectroscopic Methodologies for Structural Elucidation
The unequivocal identification of Netarsudil Impurity 2 relies on the synergistic use of various spectroscopic techniques. Each method provides unique insights into the molecular structure, and their combined data allows for a comprehensive and definitive characterization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. For this compound, with the chemical formula C₁₉H₁₉N₃O₂, the theoretical monoisotopic mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would measure the mass of the protonated molecule ([M+H]⁺). The close correlation between the measured mass and the theoretical mass confirms the elemental formula, providing strong evidence for the identity of the impurity. tandfonline.com
Table 1: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₉H₁₉N₃O₂ |
| Theoretical Monoisotopic Mass | 321.1477 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Expected Accurate Mass | 322.1550 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. The precursor ion, in this case, the protonated molecule of this compound (m/z 322.15), is isolated and subjected to collision-induced dissociation (CID). journalagent.com The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the identification of its constituent substructures.
Key fragmentations for this compound would likely involve the cleavage of the amide bond, losses of small molecules like water (H₂O) from the hydroxymethyl group, and fragmentation of the isoquinoline (B145761) ring system. Analyzing these fragmentation pathways is crucial for confirming the connectivity of the atoms within the molecule. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional experiments like COSY and HSQC, would be required to assign every proton and carbon in the structure of this compound.
¹H NMR: Would show distinct signals for the aromatic protons on the phenyl and isoquinoline rings, the benzylic protons of the hydroxymethyl group, and the aliphatic protons of the propanamide backbone. The chemical shifts, integration values, and coupling patterns would provide detailed information about the electronic environment and connectivity of the protons.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the aromatic rings, the benzylic carbon, and the aliphatic carbons.
While specific spectral data for this impurity is not widely published, the expected signals can be predicted based on its known structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. farmaciajournal.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Analysis of the spectrum would confirm the presence of key functional groups, corroborating the proposed structure.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alcohol | O-H stretch | 3500-3200 (broad) |
| Amine / Amide | N-H stretch | 3500-3300 |
| Aromatic | C-H stretch | 3100-3000 |
| Amide | C=O stretch | ~1650 |
| Aromatic | C=C stretch | 1600-1450 |
| Alcohol | C-O stretch | 1260-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophores. The conjugated aromatic systems of the isoquinoline and phenyl rings in this compound constitute its primary chromophores. UV-Vis analysis, typically performed on a dilute solution of the impurity, would show one or more absorption maxima (λmax). semanticscholar.org This data is particularly useful in the development of chromatographic methods, as the λmax determines the optimal wavelength for detection to ensure maximum sensitivity. nih.gov Studies on Netarsudil and its impurities have utilized detection wavelengths such as 245 nm and 257 nm, indicating significant absorbance in this region of the UV spectrum. tandfonline.comjournalagent.com
Chromatographic Method Development and Optimization for Quantification
The accurate quantification of this compound in the drug substance or final product is essential for quality control. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the predominant technique for this purpose. nih.gov
A stability-indicating RP-HPLC method has been developed and validated for the simultaneous quantification of Netarsudil and its process-related impurities, including Impurity 2. nih.gov The development process involves a systematic optimization of various chromatographic parameters to achieve adequate resolution, peak shape, and sensitivity.
Key optimized parameters include:
Stationary Phase: A C18 column, such as the ZORBAX Eclipse XDB C18 (250 x 4.6 mm, 5 µm), has proven effective for separating Netarsudil from its impurities. journalagent.com
Mobile Phase: A combination of organic solvents like acetonitrile and methanol (B129727), along with an aqueous buffer (e.g., phosphate buffer at pH 4.6), is commonly used. researchgate.net The ratio of these components is adjusted to achieve the desired separation. An isocratic elution with a mobile phase of acetonitrile, methanol, and pH 4.6 phosphate buffer in a 45:35:20 (v/v) ratio has been reported. nih.gov
Flow Rate: A flow rate of 1.0 mL/min is typically employed. researchgate.net
Detection Wavelength: Based on UV-Vis analysis, a detection wavelength of 257 nm provides suitable sensitivity for both the active ingredient and its impurities. journalagent.com
The validation of the analytical method is performed according to ICH guidelines and includes assessment of linearity, precision, accuracy, and sensitivity. semanticscholar.org For this compound, the method has demonstrated high sensitivity.
Table 3: Chromatographic Method Validation Parameters for this compound
| Validation Parameter | Result |
| Linearity Range | 0.025 - 0.2 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.010 µg/mL |
Data sourced from a study on the quantification of process-related impurities of Netarsudil. nih.gov
This robust and sensitive method allows for the routine analysis of Netarsudil, ensuring that the levels of Impurity 2 are strictly controlled within acceptable limits. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its versatility and high resolving power. nih.gov For the simultaneous quantification of Netarsudil and its process-related impurities, including Impurity 2, a stability-indicating RP-HPLC method has been developed and validated. nih.govnih.govresearchgate.netsemanticscholar.org
The chromatographic separation is typically achieved on a C18 stationary phase. nih.govnih.govresearchgate.netsemanticscholar.org A common approach involves using a ZORBAX Eclipse XDB C18 column (250 x 4.6 mm; 5 µm particle size) at room temperature. nih.govresearchgate.netsemanticscholar.org The detection of this compound is effectively carried out using a UV detector set at an isoabsorptive wavelength of 257 nm, which allows for the simultaneous detection of Netarsudil and its impurities. nih.govresearchgate.netsemanticscholar.org
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. While specific UPLC applications solely for the enhanced resolution of this compound are not extensively detailed in the reviewed literature, the principles of UPLC suggest its potential utility. The use of sub-2 µm particle size columns in UPLC systems leads to sharper and narrower peaks, which would be advantageous in resolving Impurity 2 from the parent drug and other potential impurities.
Several UPLC methods have been reported for the quantification of Netarsudil in combination with other drugs, demonstrating the applicability of this technique for the analysis of Netarsudil-related compounds. researchgate.net These methods often employ columns such as the Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) and achieve rapid separation with shorter run times. greenpharmacy.info Although not specifically focused on Impurity 2, these established UPLC methods for Netarsudil could be adapted and optimized for the specific purpose of impurity profiling, offering improved resolution and sensitivity.
Optimization of Chromatographic Parameters
The successful separation and quantification of this compound by liquid chromatography are highly dependent on the careful optimization of several key parameters.
Mobile Phase Composition: A crucial aspect of method development is the selection of an appropriate mobile phase. For the RP-HPLC analysis of Netarsudil and its impurities, a mobile phase consisting of a mixture of acetonitrile, methanol, and a pH 4.6 phosphate buffer in a ratio of 45:35:20 (v/v/v) has been shown to be effective. nih.govresearchgate.netsemanticscholar.org The pH of the aqueous phase is critical for controlling the ionization of the analytes and achieving optimal separation.
Stationary Phase Selection: The choice of the stationary phase is paramount for achieving the desired selectivity. Various C18 columns from different manufacturers, such as ZORBAX Eclipse XDB, Zodiac, Phenomenex Luna, and ProntoSIL ODS, have been evaluated for the separation of Netarsudil and its impurities. nih.gov The selection is based on achieving the best resolution and chromatographic responses for all components. nih.gov
Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is commonly employed in the RP-HPLC method for Netarsudil and its impurities. nih.govresearchgate.netsemanticscholar.org
Detection Wavelength: The selection of the detection wavelength is critical for ensuring adequate sensitivity for all analytes. An isoabsorptive wavelength of 257 nm is utilized, allowing for the reliable detection of both Netarsudil and its impurities, including Impurity 2. nih.govresearchgate.netsemanticscholar.org
Validation of Analytical Methods for this compound Quantification
Method validation is a critical requirement in pharmaceutical analysis to ensure that the analytical procedure is suitable for its intended purpose. The developed RP-HPLC method for the quantification of this compound has been rigorously validated in accordance with ICH guidelines. semanticscholar.org
Linearity and Range Determination
The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. jetir.org For this compound, the linearity of the RP-HPLC method was established over a specific concentration range.
| Parameter | Result for this compound |
| Linearity Range | 0.025 - 0.2 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
This table presents the established linearity range and correlation coefficient for the quantification of this compound using a validated RP-HPLC method.
A calibration curve was constructed by plotting the peak area of Impurity 2 against its concentration, and a high correlation coefficient demonstrates the excellent linearity of the method within the specified range. nih.govresearchgate.net
Sensitivity Assessment: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jetir.org The signal-to-noise ratio method is commonly used to determine these values, with ratios of 3:1 for LOD and 10:1 for LOQ being generally accepted. nih.gov
| Parameter | Result for this compound |
| Limit of Detection (LOD) | 0.010 µg/mL |
| Limit of Quantification (LOQ) | 0.025 µg/mL |
This table summarizes the determined Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, highlighting the high sensitivity of the analytical method. researchgate.net
Evaluation of Accuracy and Precision (Repeatability and Intermediate Precision)
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. For this compound, the accuracy of the method was evaluated at three different concentration levels (50%, 100%, and 150%). nih.gov The percentage recovery was found to be within the acceptable range of 98-102%. nih.gov
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment.
For this compound, the precision of the method was demonstrated by low relative standard deviation (%RSD) values for both repeatability and intermediate precision studies, which were well below the acceptance criterion of 2%. nih.govresearchgate.net
| Validation Parameter | Acceptance Criteria | Result for this compound |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptance criteria |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
This table provides a summary of the accuracy and precision results for the quantification of this compound, confirming the reliability of the analytical method. nih.gov
Robustness and Ruggedness Studies of the Method
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.org For the analysis of this compound, the robustness of the developed HPLC method was evaluated by intentionally altering several critical chromatographic conditions. nih.govsemanticscholar.org
The parameters varied during the robustness study included:
Mobile Phase Composition: The ratio of the organic and aqueous phases was varied by ±5 mL. semanticscholar.org
Detector Wavelength: The detection wavelength was adjusted by ±5 nm. semanticscholar.org
Mobile Phase pH: The pH of the mobile phase buffer was altered by ±0.1 units. semanticscholar.org
In all these modified conditions, the analytical method demonstrated its resilience. The elution order of Netarsudil and its impurities, including Impurity 2, remained unchanged, and all analytes were well-resolved. semanticscholar.org The variability in the estimation of the analytes was found to be within the acceptable limit of a 2% relative standard deviation (RSD), with observed variations being less than 1%. semanticscholar.org This indicates that the method is robust and suitable for routine use in a quality control environment. semanticscholar.org
Ruggedness, which assesses the reproducibility of the method under different conditions such as different analysts, instruments, or laboratories, also yielded acceptable results, with RSD values for peak areas below 2%. nih.govsemanticscholar.org
Table 1: Robustness Study of the Analytical Method for this compound
| Parameter Varied | Modification | Observation | Result |
| Mobile Phase Composition | ± 5 mL variation in solvents | Elution order unchanged, all analytes resolved. | Pass |
| Detector Wavelength | ± 5 nm from 257 nm | Nominal variation in response, resolution maintained. | Pass |
| Mobile Phase pH | ± 0.1 pH unit from 4.6 | No significant change in retention times or peak shape. | Pass |
Specificity and Stability-Indicating Attributes of the Developed Method
The specificity of the analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. iosrjournals.org The developed HPLC method has been proven to be highly specific for the detection and quantification of Netarsudil and its process-related impurities. researchgate.netsemanticscholar.org Chromatograms of blank solutions showed no interfering peaks at the retention times of Netarsudil or its impurities, confirming the method's specificity. researchgate.netsemanticscholar.org
A key feature of this analytical method is its stability-indicating capability. This was established through forced degradation studies, where Netarsudil was subjected to various stress conditions, including:
Acid hydrolysis
Base hydrolysis
Oxidative degradation (peroxide)
Thermal stress
Photolytic stress (UV light) nih.govresearchgate.netnih.gov
Under these stress conditions, significant degradation of Netarsudil was observed. nih.govresearchgate.netnih.gov The resulting degradation products were effectively resolved from the parent drug and its process-related impurities, including Impurity 2. nih.govresearchgate.netnih.gov This demonstrates that the method can accurately measure the concentration of this compound without interference from any potential degradants that may form during the shelf life of the drug product. nih.govresearchgate.net The mass balance in the stress studies was found to be high (99.02–99.84%), further supporting the specificity and stability-indicating nature of the method. semanticscholar.org
The method's selectivity is further evidenced by the resolution factor between peaks being greater than 2, a tailing factor of less than 1.5, and a plate count exceeding 2500 for all analytes, which meets the system suitability criteria. researchgate.netsemanticscholar.org
Table 2: Forced Degradation Study Results
| Stress Condition | % Degradation of Netarsudil | Observation |
| Acid Hydrolysis | Not specified | Degradation products well-resolved from impurities. |
| Base Hydrolysis | 6.32% | Three degradation products identified and resolved. |
| Oxidative (Peroxide) | 4.01% | Degradation products well-resolved from impurities. |
| Thermal | No considerable degradation | Drug substance stable under thermolytic stress. |
| UV Light | 9.85% | Degradation products well-resolved from impurities. |
Impurity Profiling and Control Strategies in Netarsudil Manufacturing
Comprehensive Impurity Profiling Studies for Netarsudil Drug Substance
Impurity profiling is a cornerstone of pharmaceutical development, providing a detailed understanding of the impurities present in a drug substance. openpr.com For Netarsudil, studies have been conducted to identify and characterize process-related impurities, which are substances that form during the manufacturing process. nih.govsemanticscholar.org
Research into the synthesis route of Netarsudil has identified two primary process-related impurities. nih.govturkjps.org Netarsudil Impurity 2 is specifically designated as an intermediate product that may persist in the final API if the synthesis is not carried to completion. nih.govsemanticscholar.org Its origin has been pinpointed within the synthetic pathway used to create the final Netarsudil molecule. semanticscholar.orgturkjps.org Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, and heat, have also been instrumental. nih.govturkjps.org These studies help to distinguish process-related impurities like Impurity 2 from degradants that form over time, ensuring that the analytical methods used can resolve all potential contaminants. nih.gov
Implementation of Control Strategies for this compound during Manufacturing Processes
The primary strategy for controlling this compound revolves around the optimization and strict control of the manufacturing process itself. Since Impurity 2 is a known intermediate, its presence in the final product indicates an incomplete reaction step. nih.govsemanticscholar.org Therefore, control strategies focus on refining reaction conditions to drive the synthesis to completion, thereby minimizing the level of this intermediate in the final API.
By closely monitoring the synthetic route, manufacturers can implement in-process controls and adjust reaction parameters to ensure that the intermediate compound (Impurity 2) is effectively converted into Netarsudil. openpr.comsemanticscholar.org This approach is a fundamental aspect of Quality-by-Design (QbD), where process understanding is used to build quality into the product from the outset. openpr.com The goal is to establish a robust manufacturing process that consistently produces Netarsudil with a well-defined and controlled impurity profile.
Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A, Q3B)
The control of impurities in pharmaceutical products is not merely a matter of good practice; it is a stringent regulatory requirement governed by international guidelines. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances and products.
ICH Q3A(R2): Impurities in New Drug Substances: This guideline applies to the bulk Netarsudil API. premier-research.comich.org It mandates the reporting, identification, and qualification of impurities. ich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.org Regulatory submissions for Netarsudil confirm that potential and actual impurities are controlled in accordance with ICH Q3A guidelines. hsa.gov.sg
ICH Q3B(R2): Impurities in New Drug Products: This guideline pertains to the finished dosage form, such as the ophthalmic solution. premier-research.comich.org It focuses on degradation products that can appear during the product's shelf life. ich.org While process-related impurities from the API like Impurity 2 are primarily controlled under Q3A, they must be monitored in the drug product if they are also found to be degradation products. ich.org
These guidelines establish thresholds for impurities that trigger the need for identification and qualification, ensuring that any impurity present above a certain level has been assessed for its safety. premier-research.com
Adherence to ICH guidelines is critical for gaining and maintaining market approval for a drug. ijdra.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that all impurities above established thresholds be identified and qualified. openpr.com For drug substances with a maximum daily dose of 2 grams or less, the ICH identification threshold is typically 0.10%, while the qualification threshold is often the lesser of 0.15% or 1.0 mg per day total intake. ich.org
Failure to adequately control an impurity like this compound within these qualified limits can have significant regulatory consequences, including delays in drug approval or even market recall of a product. openpr.comijdra.com Therefore, having robust control strategies and validated analytical methods is indispensable for demonstrating to regulators that the impurity profile is consistently managed and that the product is safe for patient use. openpr.comhsa.gov.sg The limits set for impurities in the Netarsudil drug substance specification have been deemed appropriately qualified by regulatory authorities. hsa.gov.sg
Analytical Method Application in Quality Control and Release Testing of Netarsudil Products
To ensure that each batch of Netarsudil API and the final drug product meets the required purity standards, highly sensitive and specific analytical methods are employed. iosrjournals.org High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for the identification and quantification of Netarsudil and its related impurities. nih.goviosrjournals.org
A stability-indicating RP-HPLC method has been developed and validated specifically for the simultaneous quantification of Netarsudil and its process-related impurities, including Impurity 2. nih.govturkjps.org The validation of this method is performed according to ICH guidelines to ensure its accuracy, precision, specificity, and sensitivity. turkjps.orgresearchgate.net Key validation parameters include the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the smallest amount of an impurity the method can reliably detect and measure, respectively. nih.govjetir.org
The developed method has demonstrated high sensitivity for detecting Netarsudil's process-related impurities. nih.govturkjps.org These validated analytical methods are applied during routine quality control and for batch release testing, confirming that the levels of Impurity 2 and other impurities are below the acceptance criteria set in the product specification. openpr.comturkjps.org
Data Tables
The following tables present research findings from a validated analytical method for quantifying this compound.
Table 1: Method Sensitivity for this compound This table shows the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using a validated RP-HPLC method.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.003 nih.govsemanticscholar.orgturkjps.org | 0.010 nih.govsemanticscholar.orgturkjps.org |
Data sourced from studies on a validated stability-indicating RP-HPLC method. nih.govsemanticscholar.orgturkjps.org
Table 2: Accuracy of Analytical Method for this compound This table demonstrates the accuracy of the analytical method by showing the percentage of Impurity 2 recovered from a sample spiked with a known amount.
| Accuracy Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery % |
| 50% | 0.05 | 0.04940 | 98.79 |
| 100% | 0.10 | 0.09880 | 98.80 |
| 150% | 0.15 | 0.14800 | 98.67 |
Data from recovery studies performed as part of method validation. turkjps.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
